2-Bromo-1,5-dichloro-3-methoxybenzene

Catalog No.
S12558257
CAS No.
73931-43-8
M.F
C7H5BrCl2O
M. Wt
255.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1,5-dichloro-3-methoxybenzene

CAS Number

73931-43-8

Product Name

2-Bromo-1,5-dichloro-3-methoxybenzene

IUPAC Name

2-bromo-1,5-dichloro-3-methoxybenzene

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

InChI

InChI=1S/C7H5BrCl2O/c1-11-6-3-4(9)2-5(10)7(6)8/h2-3H,1H3

InChI Key

LCHJNNXHVDDVAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)Br

2-Bromo-1,5-dichloro-3-methoxybenzene is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms, one bromine atom, and one methoxy group. Its molecular formula is C7H5BrCl2OC_7H_5BrCl_2O, and it has a molecular weight of approximately 255.92 g/mol. The unique arrangement of these substituents affects its chemical properties and reactivity, making it a compound of interest in both organic synthesis and biological studies.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or amine groups, leading to the formation of new derivatives.
  • Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, such as nitration or sulfonation, particularly at positions ortho or para to the methoxy group.
  • Oxidation and Reduction: The methoxy group is susceptible to oxidation, potentially converting it into a formyl or carboxyl group under strong oxidizing conditions.

Research indicates that 2-Bromo-1,5-dichloro-3-methoxybenzene exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting possible applications in pharmaceuticals. The presence of halogen substituents may enhance its activity against various microbial strains, making it a candidate for further biological evaluation.

The synthesis of 2-Bromo-1,5-dichloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes:

  • Bromination of 1,5-Dichloro-3-methoxybenzene: This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is often conducted in inert solvents like carbon tetrachloride or dichloromethane at room temperature.
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and optimized conditions to enhance yield and purity. Purification steps like recrystallization or distillation are also employed to obtain the desired product .

2-Bromo-1,5-dichloro-3-methoxybenzene finds applications in various fields:

  • Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Its potential antimicrobial properties make it a subject of study for developing new therapeutic agents.
  • Industrial Uses: It is utilized in the production of specialty chemicals and materials due to its unique reactivity profile.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

253.89008 g/mol

Monoisotopic Mass

253.89008 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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